![molecular formula C10H8BrN3O B13913000 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of toluene to form 4-bromotoluene.
Triazole Ring Formation: The bromophenyl intermediate is then reacted with hydrazine hydrate and formic acid to form the triazole ring.
Aldehyde Introduction: Finally, the triazole compound is oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol.
Substitution: 4-[(4-Azidophenyl)methyl]-1,2,4-triazole-3-carbaldehyde.
科学研究应用
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
属性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
4-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-7-12-13-10(14)6-15/h1-4,6-7H,5H2 |
InChI 键 |
LTVNESTXSWDPCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NN=C2C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


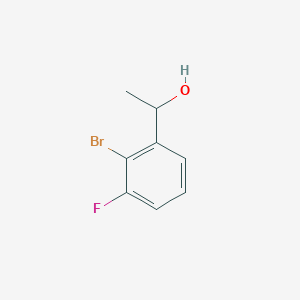

![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
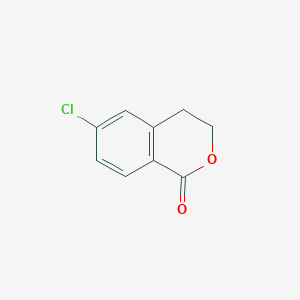
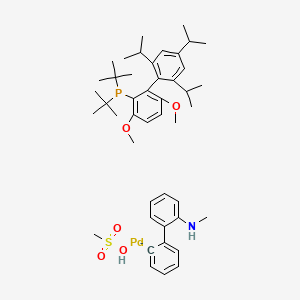
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
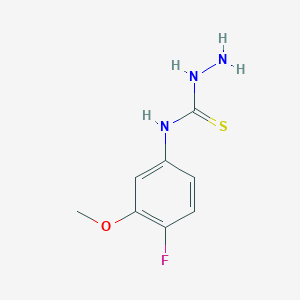
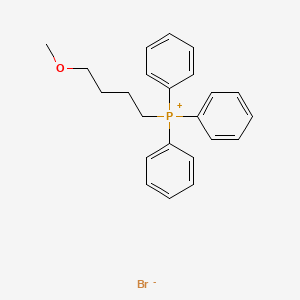
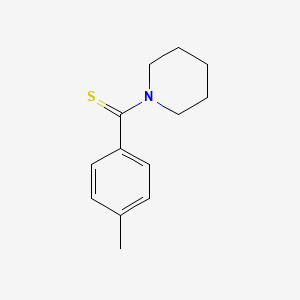
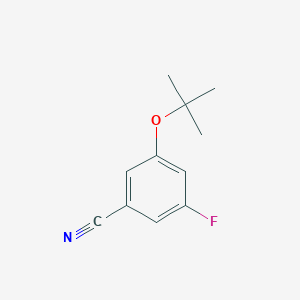
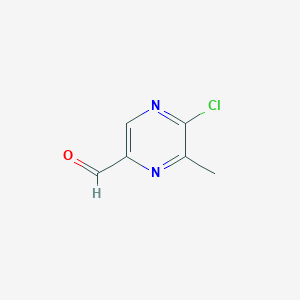

![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
